

early research findings on Ivospemin (SBP-101)

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Compound of Interest

Compound Name: *Ivospemin*

Cat. No.: *B10826509*

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An In-depth Technical Guide to Early Research Findings on **Ivospemin** (SBP-101)

For Researchers, Scientists, and Drug Development Professionals

Introduction

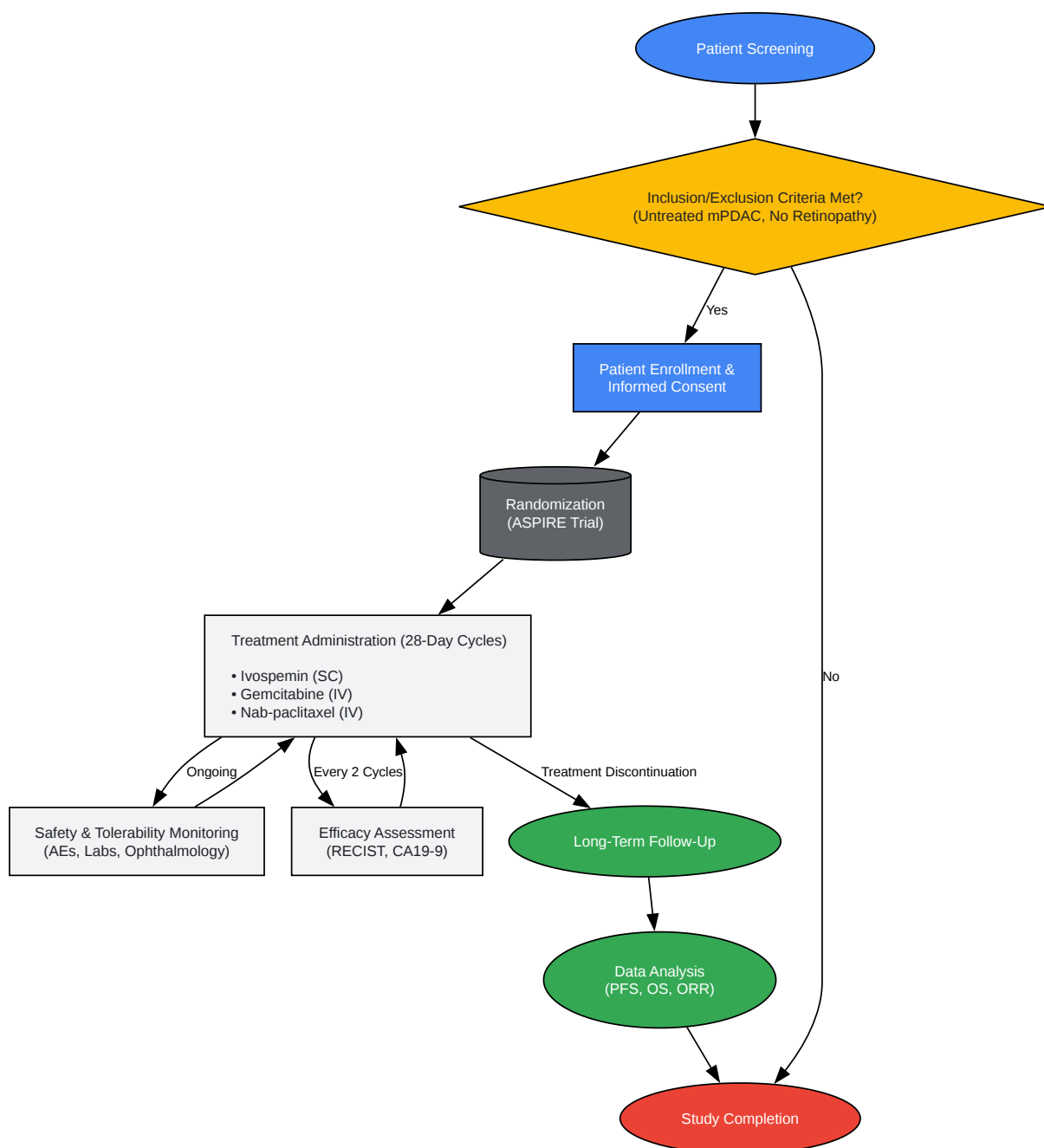
Ivospemin (SBP-101) is an investigational synthetic polyamine analogue designed to inhibit the polyamine metabolic pathway, which is crucial for cell growth and proliferation.^{[1][2][3][4][5]} Due to its high affinity for pancreatic ductal adenocarcinoma (PDAC) cells, early research has primarily focused on its potential as a therapeutic agent for this aggressive malignancy.^{[1][4][5]} ^[6] This document provides a detailed overview of the early preclinical and clinical research findings for **Ivospemin**, including its mechanism of action, clinical efficacy, safety profile, and the protocols of key studies.

Mechanism of Action

Ivospemin functions as a polyamine metabolic inhibitor. Polyamines are essential polycationic molecules for cell proliferation, and their dysregulation is a hallmark of cancer. Laboratory studies indicate that **Ivospemin**'s primary mechanism of action involves its preferential uptake by pancreatic cancer cells, leading to the disruption of normal polyamine metabolism.^[1]

It targets key enzymes in the polyamine biosynthesis pathway, specifically inhibiting ornithine decarboxylase 1 (ODC1) and S-adenosylmethionine decarboxylase 1 (AMD1).^[2] This inhibition depletes the intracellular pools of polyamines, thereby slowing or halting the growth and division of cancer cells.^[2] In animal models, sufficiently high doses of **Ivospemin** have been

shown to decrease native polyamine levels, which in turn leads to the activation of caspase 3, PARP cleavage, and ultimately, apoptotic cell death.[2]



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